6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H |
InChI Key |
CIVVCQNUBCHTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-5-cyano-6-bromopyridine
The foundational step in this route involves the preparation of 2-amino-5-cyano-6-bromopyridine, a critical intermediate.
Bromination of 2-Aminopyridine
Electrophilic bromination of 2-aminopyridine typically occurs at the para position (C6) due to the directing effect of the amino group. Using bromine in sulfuric acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions yields 2-amino-6-bromopyridine.
Cyanation at Position 5
To introduce the cyano group at C5, directed ortho metalation (DoM) is employed. Protecting the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative enables deprotonation at C5 using lithium diisopropylamide (LDA). Subsequent quenching with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (CNTf), affords 2-amino-5-cyano-6-bromopyridine after deprotection.
Cyclization with Chloroacetaldehyde
The cyclization of 2-amino-5-cyano-6-bromopyridine with 40% chloroacetaldehyde aqueous solution in the presence of a base (e.g., sodium bicarbonate) and a polar solvent (ethanol or methanol) at 25–50°C for 2–24 hours yields the target compound. This method mirrors the conditions reported for synthesizing 6-bromoimidazo[1,2-a]pyridine.
Optimization Insights
-
Base Selection : Sodium bicarbonate (72% yield) outperforms sodium hydroxide (35% yield) due to milder conditions that minimize side reactions.
-
Solvent Impact : Ethanol provides superior solubility and reaction homogeneity compared to water or methanol.
Post-Cyclization Functionalization of 6-Bromoimidazo[1,2-a]pyridine
Directed C–H Cyanation
Starting from 6-bromoimidazo[1,2-a]pyridine, regioselective cyanation at C5 is achieved via palladium-catalyzed C–H activation. A directing group, such as a pyridinyl or amide moiety, is temporarily installed at C5 to facilitate metalation. Subsequent reaction with a cyanide source (e.g., Zn(CN)₂ or CuCN) in the presence of a palladium catalyst (Pd(OAc)₂) and ligand (XPhos) introduces the cyano group.
Challenges
Halogen Exchange Reactions
A two-step process involving halogenation at C5 followed by cyanation is explored:
-
Bromination : Electrophilic bromination using NBS or Br₂ in the presence of Lewis acids (FeCl₃) introduces bromine at C5.
-
Cyanation : Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic acid) replaces bromine with a cyano group. However, this method risks over-halogenation and requires stringent temperature control.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A boronic ester derivative of imidazo[1,2-a]pyridine-6-bromo-5-boronic acid pinacol ester is synthesized via iridium-catalyzed C–H borylation. Coupling with a cyanide source under palladium catalysis introduces the cyano group. This method, inspired by pinacol boronate chemistry, offers modularity but demands multi-step synthesis.
Ullmann-Type Cyanation
Copper-mediated coupling of 6-bromoimidazo[1,2-a]pyridine-5-iodide with CuCN in dimethylformamide (DMF) at elevated temperatures (120–160°C) provides direct access to the target compound. While efficient, iodine incorporation at C5 adds complexity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Position
The bromine atom undergoes nucleophilic substitution with various nucleophiles under mild conditions.
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing cyano group, which activates the bromine for displacement .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.
Key Finding : The cyano group stabilizes the transition state in Suzuki-Miyaura couplings, enabling high regioselectivity .
Transformations of the Cyano Group
The nitrile group undergoes hydrolysis, reduction, or cycloaddition.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (conc.), H₂O, reflux, 6 h | 5-Carboxyimidazo[1,2-a]pyridine-6-bromide | 82% | |
| Reduction with LiAlH₄ | LiAlH₄, THF, 0°C → rt, 2 h | 5-Aminomethylimidazo[1,2-a]pyridine-6-bromide | 58% | |
| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 12 h | Tetrazole-fused derivatives | 75% |
Applications : Hydrolysis to carboxylic acids enables further functionalization for drug candidates, while tetrazole formation enhances bioactivity.
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the 3-position.
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-6-bromoimidazo[1,2-a]pyridine-5-carbonitrile | 60% | |
| Sulfonation | SO₃, DCE, 50°C, 4 h | 3-Sulfoimidazo[1,2-a]pyridine-5-carbonitrile | 55% |
Regioselectivity : The 3-position is activated by the adjacent nitrogen atom, directing electrophiles to this site .
Photocatalytic Functionalization
Visible-light photocatalysts enable C–H bond activation for late-stage diversification.
| Reaction | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| C–H alkylation | Ru(bpy)₃Cl₂, blue LED, DCE | 3-Alkylimidazo[1,2-a]pyridine-5-carbonitrile | 68% |
Advantage : This method avoids pre-functionalization, streamlining synthesis.
Stability and Handling
-
Storage : Stable under inert gas at −20°C for >12 months.
-
Decomposition : Prolonged exposure to moisture leads to hydrolysis of the nitrile group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-bromoimidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized and tested for their cytotoxic effects against human cervical carcinoma HeLa cells. Among these compounds, several exhibited significant cytotoxicity with half-maximal inhibitory concentration (IC50) values below 150 μM, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of geranylgeranylation, a critical post-translational modification necessary for the proper functioning of various proteins involved in cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that specific substituents at the C6 position can enhance or diminish biological activity, making this compound a candidate for further functionalization and optimization .
Pharmaceutical Intermediates
Synthesis of PDE III Inhibitors
6-Bromoimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of olprinone, a phosphodiesterase type III inhibitor used in treating heart failure and asthma . The synthetic method for producing this compound is notable for its efficiency and high yield under mild conditions. This pathway not only simplifies the production process but also enhances the purity of the final product, making it suitable for pharmaceutical applications .
Antimicrobial Properties
Activity Against Mycobacterium tuberculosis
In a study focused on imidazo[1,2-a]pyridine derivatives, compounds related to 6-bromoimidazo[1,2-a]pyridine were screened against Mycobacterium tuberculosis. Several derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria . This highlights the potential of these compounds in developing new treatments for tuberculosis, particularly in light of rising drug resistance.
Organic Synthesis Applications
Building Block for Complex Molecules
The compound's structure allows it to act as a versatile building block in organic synthesis. It has been utilized in various synthetic pathways to create more complex molecular architectures . For example, its incorporation into larger frameworks can lead to compounds with enhanced pharmacological properties or novel functionalities.
-
Cytotoxicity Study on HeLa Cells
A comprehensive study was conducted where various derivatives of 6-bromoimidazo[1,2-a]pyridine were synthesized and screened for cytotoxic effects on HeLa cells. The results indicated that certain modifications at the C6 position significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design . -
Synthesis and Evaluation of Antitubercular Agents
A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated against Mycobacterium tuberculosis. The findings revealed that several compounds exhibited remarkable potency compared to existing drugs, paving the way for new therapeutic strategies against tuberculosis .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile
- Molecular Formula : C₈H₄ClN₃
- Molecular Weight : 177.59 g/mol
- Key Differences: The bromine atom in the target compound increases molecular weight (C₈H₄BrN₃ ≈ 222.04 g/mol) and polarizability compared to the chloro analog.
8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
- Positional Isomerism :
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Functional Group Variations
Methyl 6-Bromoimidazo[1,2-a]pyridine-5-carboxylate
- Molecular Formula : C₉H₇BrN₂O₂
- Functional Group : Carboxylate ester instead of nitrile.
- Impact :
2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile
Physicochemical Properties
| Property | 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile | 6-Chloro Analog | Methyl Ester Derivative |
|---|---|---|---|
| Molecular Weight | ~222.04 g/mol | 177.59 g/mol | 255.07 g/mol |
| IR Absorption (C≡N) | ~2235 cm⁻¹ | Similar | Absent (ester C=O at ~1700 cm⁻¹) |
| Solubility | Moderate in polar aprotic solvents | Higher | Lower (hydrophobic ester) |
| Hydrogen Bonding Capacity | High (nitrile and Br) | Moderate | Low |
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound notable for its unique structure, which combines imidazole and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. The molecular formula is C₈H₄BrN₃, with a molecular weight of approximately 222.04 g/mol.
Chemical Structure
The structural features of this compound include:
- Bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring.
- Cyano group (-C≡N) at the 5-position, which contributes to its reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that this compound may act as an anti-cancer agent by interacting with specific cellular pathways involved in cancer proliferation. Notably, compounds with similar structures have shown promise in inhibiting cancer cell growth.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Studies : A study identified that imidazo[1,2-a]pyridine derivatives exhibit significant activity against various cancer cell lines. For instance, a compound structurally similar to this compound showed IC50 values indicating strong inhibition of cell proliferation in MCF-7 breast cancer cells (IC50 = 0.18 μM) and BEL-7402 liver cancer cells (IC50 = 10.74 μM) .
- Antimicrobial Activity : Research on related compounds has shown effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.09 to 0.54 μM . While direct studies on this compound are sparse, these findings suggest potential antimicrobial properties.
- Kinase Inhibition : The compound's structural features may allow it to inhibit specific kinases implicated in tumor growth. For example, certain derivatives have been shown to inhibit Pim kinases with IC50 values as low as 10 nM .
Q & A
Q. What are the optimized synthetic routes for 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile?
The compound can be synthesized via a one-pot reaction using 5-bromo-2-aminopyridine and bromoacetaldehyde under reflux in aqueous ethanol. Purification involves column chromatography (50% benzyl chloride/hexane) followed by sublimation (80°C at 0.05 Torr), yielding a purity >97% . Optimization may include adjusting reaction stoichiometry or solvent systems to improve yield (reported 65% in initial studies).
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization employs a combination of spectroscopic methods:
- IR spectroscopy : Nitrile groups exhibit strong absorption near ~2235 cm⁻¹, while NH stretches appear at ~3015–2855 cm⁻¹ .
- NMR : ¹H NMR in DMSO-d₆ reveals aromatic proton signals (δ 7.2–7.9 ppm) and alkyl chain resonances (e.g., δ 0.86–2.57 ppm for butyl substituents) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at 431.16 amu) confirm molecular weight .
Q. What purification techniques are effective for isolating this compound?
Chromatography (silica gel with benzyl chloride/hexane) and sublimation under reduced pressure (0.05 Torr at 80°C) are critical for removing impurities. Sublimation is particularly effective for obtaining high-purity crystalline forms .
Advanced Research Questions
Q. How can derivatization strategies enhance the biological activity of this compound?
Functionalization at the 2- or 3-positions (e.g., esterification, amination) improves pharmacological properties. For example:
- Ester derivatives : 3-Ethyl 5-methyl 6-bromoimidazo[1,2-a]pyridine-3,5-dicarboxylate (91% yield) introduces polar groups for solubility .
- Amino derivatives : {6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride serves as a building block for PROTACs or kinase inhibitors . Computational modeling (e.g., docking studies) can guide substitutions to enhance hydrogen bonding with target proteins, as seen in HIV-1 reverse transcriptase inhibitors .
Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Discrepancies (e.g., mp 78.5–80°C vs. literature mp 53–55°C ) may arise from polymorphic forms or purification methods. Solutions include:
Q. What computational methods predict the binding affinity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets. For example, hydrogen-bonding groups at the allosteric site of HIV-1 reverse transcriptase improved inhibitor potency (IC₅₀ = 0.18 μM) . QSAR studies further correlate substituent electronegativity with activity .
Q. How is the compound evaluated for antimicrobial or antiparasitic activity?
- In vitro screening : Derivatives are tested against pathogens (e.g., Trypanosoma cruzi, Leishmania infantum) using cell-based assays. For example, (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed IC₅₀ = 1.35 μM against T. b. brucei .
- Cytotoxicity assays : HEK-293 cells and hemolysis tests ensure selectivity (e.g., SI = 868 for HIV inhibitors) .
Q. What analytical techniques validate synthetic intermediates or byproducts?
- HMBC NMR : Correlates hydrogen-nitrogen coupling to confirm regiochemistry in imidazo[1,2-a]pyridine scaffolds .
- HPLC-MS : Monitors reaction progress and identifies impurities (e.g., brominated side products) .
Data Contradiction and Optimization
Q. How to address low yields in multi-step syntheses involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
